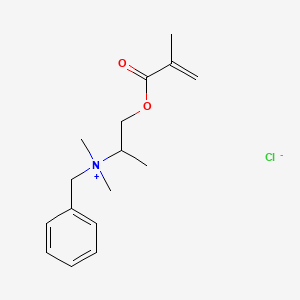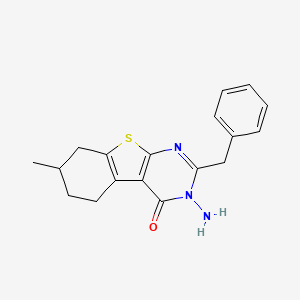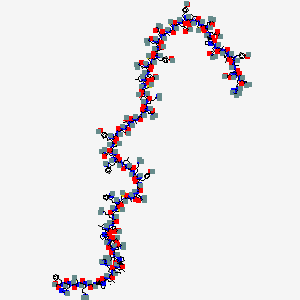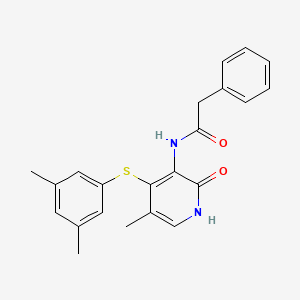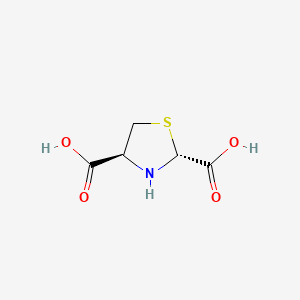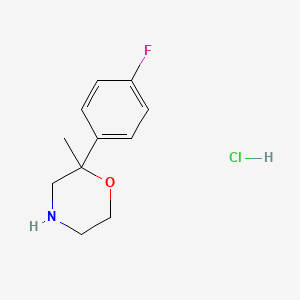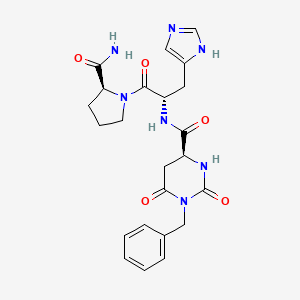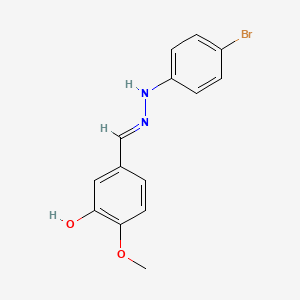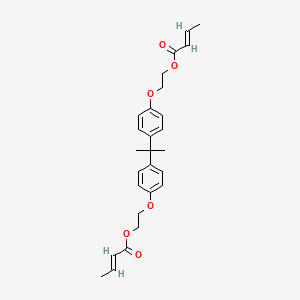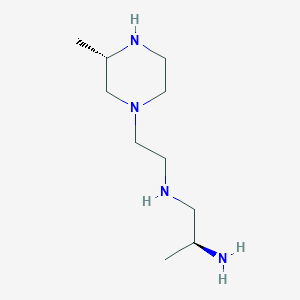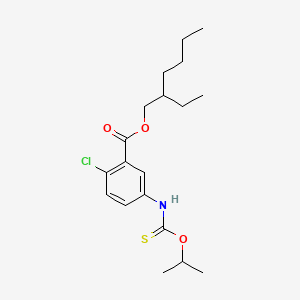
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-ethylhexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-ethylhexyl ester is a complex organic compound It is an ester derivative of benzoic acid, characterized by the presence of a chlorine atom, a thioxomethyl group, and an ethylhexyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-ethylhexyl ester typically involves multiple steps. The process begins with the chlorination of benzoic acid to introduce the chlorine atom at the 2-position. This is followed by the introduction of the thioxomethyl group through a reaction with an appropriate thioxomethylating agent. The final step involves esterification with 2-ethylhexanol to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxomethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorine atom or the thioxomethyl group, resulting in dechlorination or reduction to thiols.
Substitution: The chlorine atom in the compound can be substituted by nucleophiles, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and dechlorinated derivatives.
Substitution: Various substituted benzoic acid esters.
Applications De Recherche Scientifique
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-ethylhexyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The compound exerts its effects through various mechanisms depending on its application. In antimicrobial applications, it may disrupt microbial cell membranes or interfere with essential enzymatic processes. The presence of the thioxomethyl group can enhance its reactivity and interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, methyl ester
- Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, ethyl ester
Uniqueness
The 2-ethylhexyl ester group in benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-ethylhexyl ester provides unique solubility and reactivity properties compared to its methyl and ethyl ester counterparts. This makes it particularly useful in applications requiring specific solubility and stability characteristics.
Propriétés
Numéro CAS |
135813-20-6 |
|---|---|
Formule moléculaire |
C19H28ClNO3S |
Poids moléculaire |
385.9 g/mol |
Nom IUPAC |
2-ethylhexyl 2-chloro-5-(propan-2-yloxycarbothioylamino)benzoate |
InChI |
InChI=1S/C19H28ClNO3S/c1-5-7-8-14(6-2)12-23-18(22)16-11-15(9-10-17(16)20)21-19(25)24-13(3)4/h9-11,13-14H,5-8,12H2,1-4H3,(H,21,25) |
Clé InChI |
JCLGQZSADYARQH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)C1=C(C=CC(=C1)NC(=S)OC(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


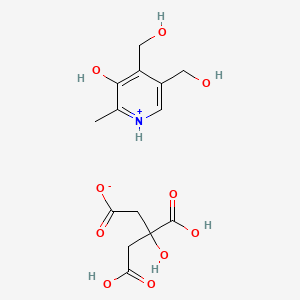
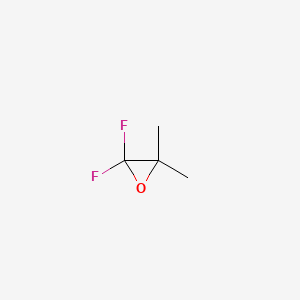
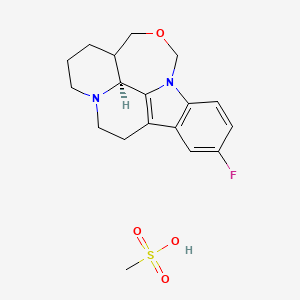
![2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate](/img/structure/B15181515.png)
